molecular formula C17H10ClN3O2 B15170657 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 919117-38-7

5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B15170657
CAS No.: 919117-38-7
M. Wt: 323.7 g/mol
InChI Key: NHVIAWZDRJMAFX-UHFFFAOYSA-N
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Description

5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the class of 1,2,4-oxadiazoles, a privileged scaffold recognized for its exceptional versatility and wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a stable bioisostere for ester and amide functional groups, which can enhance metabolic stability and modulate the pharmacokinetic properties of potential drug candidates . This hybrid heterocycle is of significant research value for screening novel therapeutic agents. Compounds featuring the 1,2,4-oxadiazole core have demonstrated potent biological effects, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) activity . Specifically, structurally similar 1,2,4-oxadiazole derivatives have shown promising antifungal activity by acting as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain . In neurological research, analogues like the well-characterized MAO-B inhibitor 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (IC₅₀ = 0.036 µM) highlight the potential of this chemotype in developing treatments for neurodegenerative disorders such as Parkinson's disease . The integration of the isoxazole moiety further expands its utility as a key building block for constructing complex molecules in lead optimization programs. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes full responsibility for all handling and use of the compound.

Properties

CAS No.

919117-38-7

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H10ClN3O2/c18-13-8-6-11(7-9-13)14-10-15(22-20-14)17-19-16(21-23-17)12-4-2-1-3-5-12/h1-10H

InChI Key

NHVIAWZDRJMAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring . The oxadiazole ring can be synthesized by reacting the oxazole intermediate with hydrazine and a suitable carboxylic acid derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization reactions .

Chemical Reactions Analysis

Reactions Involving the 1,2,4-Oxadiazole Ring

The oxadiazole moiety exhibits reactivity influenced by its substituents and ring strain:

Hydrolysis

Substitution Reactions

  • Electrophilic substitution : The phenyl group at position 3 may undergo electrophilic substitution (e.g., nitration, bromination) if activated by electron-donating groups.

  • Nucleophilic substitution : The oxadiazole nitrogen may react with strong nucleophiles, though such reactivity is less common due to the ring’s stability .

Cycloaddition

  • [4+2]-Diels-Alder : The oxadiazole could act as a diene under high-temperature conditions, though this is speculative for this derivative.

Reactions Involving the 1,2-Oxazole Ring

The oxazole ring’s reactivity is characterized by its stability and susceptibility to specific transformations:

Acid-Catalyzed Ring Opening

  • Hydrolysis : Oxazoles resist hydrolysis under mild conditions but can open under strong acidic or basic conditions to form amides or carboxylic acids.

  • Mechanistic pathway : Potential cleavage of the oxazole ring via protonation of the oxygen atom, followed by nucleophilic attack.

Electrophilic Substitution

  • Chlorophenyl group : The 4-chlorophenyl substituent may undergo nucleophilic aromatic substitution if activated by electron-withdrawing groups (e.g., nitration).

  • Phenyl group : The phenyl ring at position 3 is less reactive but could participate in electrophilic substitution (e.g., bromination) under harsh conditions.

Metal-Mediated Coupling

  • Cross-coupling : The oxazole’s aromatic system may enable palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) if functionalized appropriately.

Biological Interactions

The compound’s dual heterocyclic system may enable specific molecular interactions:

Enzyme Inhibition

  • Notum carboxylesterase : Oxadiazole derivatives have shown inhibition of Notum, a Wnt pathway regulator, with IC₅₀ values in the micromolar range .

  • HDAC inhibition : Substituted oxadiazoles exhibit histone deacetylase (HDAC) inhibition, with activity influenced by substituent positioning .

Cytotoxicity

  • Cancer cell lines : Oxadiazole derivatives demonstrate antiproliferative effects against MCF-7, A549, and HCT-116 cell lines, with IC₅₀ values ranging from nanomolar to micromolar concentrations .

Comparative Reaction Data

Reaction Type Conditions Outcome Relevant Sources
Hydrolysis (oxadiazole)Acidic/basic conditionsFormation of carboxylic acid/amide
Cycloaddition (oxadiazole)Visible light, photoredox catalystOxadiazole ring formation
Ring-opening (oxazole)Strong acid/baseAmide/carboxylic acid generation
Enzyme inhibitionIn vitro assaysNotum/HDAC inhibition (IC₅₀: 2.1 μM – 0.48 μM)

Structural and Functional Insights

The compound’s dual heterocyclic system confers unique reactivity:

  • Electronic effects : The oxazole’s electron-withdrawing nature may modulate the oxadiazole’s reactivity.

  • Steric effects : Bulkier substituents (e.g., 4-chlorophenyl) reduce reactivity at adjacent positions .

Scientific Research Applications

Anticancer Activity

In vitro and In vivo Studies:

  • Compound 5c, a derivative of 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole, demonstrated significant in vitro antiproliferative activity against HT-29 (human colorectal adenocarcinoma) and PC-3 (human prostate cancer) cell lines . The IC50 values were 6.43 µM and 9.83 µM, respectively, which are comparable to the reference drug Doxorubicin .
  • In vivo studies using ehrlich ascites carcinoma (EAC) bearing mice showed that compound 5c exhibited the highest percentage increase in life span (%ILS) of 75.13% and a mean survival time (MST) of 32.4 ± 0.53 days .
  • Compound 5c also significantly reduced microvessel density (MVD) in the CAM assay, indicating its potential as an anti-angiogenic agent .

Structure-Activity Relationship (SAR) Studies:

  • Several studies have explored the structure-activity relationship of thiazole derivatives, which share structural similarities with this compound . These studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances anticancer activity . For example, compounds with a 4-chlorophenyl substitution showed the highest activity .
  • The presence of specific heterocyclic rings, such as tetrazole and imidazole, has also been shown to be essential for activity in related compounds .

In silico Toxicity Prediction and Molecular Docking

  • In silico studies have been conducted to predict the toxicity and drug score profiles of this compound derivatives . The results suggest promising profiles for these compounds .
  • Molecular docking studies have been performed to understand the binding interactions of these compounds with target proteins . A correlation between antiproliferative activity and molecular docking results suggests that these compounds may serve as beneficial molecular scaffolds for antiproliferative drug development .

Related Compounds and their Applications

  • 3-[4-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid, a related compound, has a molecular weight of 501.92 and is listed by American Elements .
  • Various thiazole-containing compounds have demonstrated anticancer activity against different cancer cell lines . For instance, a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

Data Table: Anticancer Activity of Related Compounds

CompoundCell Line(s)IC50 Value (µM)Key Structural FeaturesReference
5cHT-29, PC-36.43, 9.834-chlorophenyl, oxazole, oxadiazole
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamideN/A24.38 mg/kg4-chlorophenyl, pyridazinone, thiazole
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazoleN/AN/A4-chlorophenyl, thiazole, triazole
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T3, A54923.30, >1000phenylthiazole, thioacetamide
N-acylated 2-amino-5-benzyl-1,3-thiazolesU251, WM793N/Abenzylthiazole, benzofuran
Indole-linked thiazolesSeveral cancer cell lines10-30Indole, thiazole, methoxy group, fluorine substitution
Thiazole-integrated pyridine derivatives bearing phenoxyacetamide moietyPC3, MCF-7, Hep-2, HepG25.71 (MCF-7)Thiazole, pyridine, phenoxyacetamide, chlorine
Phenylthiazole-incorporated quinoline derivativesHCT-15, NCIeH322 MN/APhenylthiazole, quinoline, methoxy group
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analoguesHCT-116, HepG2, HT-29N/AThiazole, hydrazono, 4-cholorophenyl, 2,4-dichlorophenyl

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Planarity
  • 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole vs. 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole Substituent position significantly impacts photophysical behavior. The 5-substituted derivative exhibits tautomerism due to coplanarity between the oxadiazole and aryl rings, enabling excited-state proton transfer (ESPT). In contrast, the 3-substituted analogue lacks this coplanarity, resulting in only "normal" fluorescence .
Halogen-Substituted Derivatives
  • 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568) Structural similarity to the target compound but includes a nitro group at the 3-position of the chlorophenyl ring. Key properties: Molecular weight = 301.69, logP = 4.24, polar surface area = 64.7 Ų .
  • 3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Combines oxadiazole with a quinazolinone core and sulfur-containing linker. The fluorophenyl group introduces additional electronegativity, while the sulfur atom may improve solubility .

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Key Substituents
Target Compound 327.73* ~3.8† Not reported 5-(4-Cl-Ph-oxazolyl), 3-Ph
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole 301.69 4.24 Not reported 5-(4-Cl-3-NO₂-Ph), 3-Ph
5-Methyl-3-phenyl-1,2,4-oxadiazole 175.18 2.1 236–237‡ 5-Me, 3-Ph
3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole 239.24 2.8 Not reported 3-(2-OH-Ph), 5-Ph

*Calculated based on molecular formula; †Estimated via analogous compounds; ‡From (similar derivatives).

Key Observations:
  • Nitro-substituted analogues (e.g., Y504-5568) exhibit higher logP values, aligning with increased electron-withdrawing effects .

Biological Activity

5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C₁₇H₁₀ClN₃O₂
Molecular Weight 297.736 g/mol
CAS Number 354562-92-8
LogP 4.8076

Structural Characteristics

The compound features a unique structure that includes an oxazole and oxadiazole moiety, which contribute to its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by Bravo and Gaviraghi (1974) reported that the compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, a recent investigation highlighted its efficacy in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Emerging research suggests neuroprotective qualities associated with this compound. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect was linked to the modulation of antioxidant enzyme activities .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells at concentrations above 10 µM.

Q & A

Q. Table 1. Structural and Spectral Data for Analogous Oxadiazoles

Compound NameKey Spectral Peaks (IR, cm⁻¹)¹H NMR (δ, ppm)Biological Activity
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole1605 (C=N), 1220 (C–O)7.45–8.20 (m, aromatic)Antimicrobial (MIC: 8 µg/mL)
5-(Benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole1590 (C=N), 1260 (C–O)7.30–8.10 (m, aromatic)Antipicornaviral

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C (reflux)Higher yield, risk of decomposition
SolventAcetonitrile/EtOHPolarity affects cyclization rate
CatalystK₂CO₃ (1.5 equiv)Facilitates deprotonation of amidoximes

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